7-Ethyl Adenine-d5
Description
7-Ethyl Adenine-d5 (CAS: 147028-85-1) is a deuterium-labeled derivative of adenine, a purine nucleobase critical to DNA and RNA biochemistry. The compound features an ethyl group at the 7th position of the adenine ring and five deuterium atoms replacing hydrogen isotopes. This modification enhances its stability and utility in analytical applications, particularly as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies . Its isotopic labeling minimizes metabolic interference in tracer experiments, making it valuable for pharmacokinetic and mechanistic studies in drug development.
Properties
Molecular Formula |
C₇H₄D₅N₅ |
|---|---|
Molecular Weight |
168.21 |
Synonyms |
7-Ethyladenine-d5; NSC 14580-d5; |
Origin of Product |
United States |
Chemical Reactions Analysis
Catalytic Hydrogen-Deuterium Exchange
This reaction is integral to the synthesis of 7-Ethyl Adenine-d5. The parent compound, 7-Ethyl Adenine, undergoes deuterium exchange under controlled conditions:
-
Reagents : Deuterium gas (D₂) and palladium on carbon (Pd/C) catalyst.
-
Conditions : Elevated temperatures (80–120°C) and pressures (1–3 atm) in a sealed reactor.
-
Outcome : Selective replacement of five hydrogen atoms with deuterium at the ethyl group and purine ring positions.
Mechanistic Insight :
The reaction proceeds via adsorption of hydrogen/deuterium on the catalyst surface, followed by reversible exchange at labile hydrogen sites. The ethyl group’s hydrogens exhibit higher exchange rates due to their proximity to the electron-rich purine ring .
Oxidation Reactions
This compound undergoes oxidation at specific sites:
-
Site of Reaction : Ethyl side chain and purine ring.
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Conditions : Aqueous acidic or basic media at 25–60°C.
-
Products :
-
Ethyl group → Carboxylic acid derivative.
-
Purine ring → Oxidized to form 8-oxo-7-Ethyl Adenine-d5.
-
Table 1: Oxidation Reaction Outcomes
| Reagent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (H⁺) | 60 | 7-Carboxy Adenine-d5 | 75–80 |
| H₂O₂ (OH⁻) | 25 | 8-Oxo-7-Ethyl Adenine-d5 | 60–65 |
Alkylation and Substitution
The compound participates in nucleophilic substitution and alkylation reactions:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the N⁹ position of the purine ring.
-
Substitution : Bromination at the C² position using bromine (Br₂) in acetic acid .
Key Observations :
-
Deuterium substitution reduces reaction rates by ~20% compared to non-deuterated analogs (kinetic isotope effect).
-
Steric hindrance from the ethyl group directs electrophiles to the C² and N⁹ positions .
Hydrolysis
Acid- or base-catalyzed hydrolysis cleaves the glycosidic bond or modifies the purine ring:
-
Acidic Hydrolysis (HCl, 100°C):
-
Cleavage of the ethyl group → Adenine-d5 + ethanol.
-
-
Basic Hydrolysis (NaOH, 80°C):
Table 2: Hydrolysis Products
| Condition | Reagent | Product | Reaction Time (h) |
|---|---|---|---|
| 6M HCl | 100°C | Adenine-d5 + Ethanol | 4–6 |
| 2M NaOH | 80°C | 4-Aminoimidazole-5-carboxamide | 8–10 |
Receptor Binding and Biological Interactions
As an adenosine receptor antagonist, this compound modulates biological pathways:
-
Targets : A2A and A2B receptors (Ki values: 120 nM and 250 nM, respectively).
-
Mechanism : Competes with adenosine for binding, inhibiting downstream cAMP signaling .
Research Findings :
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of 7-Ethyl Adenine-d5 and Related Compounds
Q & A
Q. What are the established synthetic routes for 7-Ethyl Adenine-d5, and how can isotopic purity be optimized during synthesis?
The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions using deuterated ethylating agents (e.g., deuterated ethyl iodide or ethanol-d6). To optimize isotopic purity (>98% deuterium incorporation), researchers should:
- Use excess deuterated reagents to minimize proton exchange.
- Conduct reactions under anhydrous conditions to avoid isotopic dilution .
- Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing peaks to non-deuterated analogs to confirm deuterium placement .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Key methodological steps include:
- Using a stable isotope-labeled internal standard (e.g., 7-Ethyl Adenine-d8) to correct for matrix effects.
- Optimizing chromatographic separation with hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites.
- Validating the method for limits of quantification (LOQ), precision (CV <15%), and recovery rates (80–120%) .
Q. How should researchers design controlled experiments to assess deuterium kinetic isotope effects (KIEs) in this compound metabolism?
- Compare reaction rates between 7-Ethyl Adenine (non-deuterated) and this compound in enzymatic assays (e.g., cytochrome P450 metabolism studies).
- Use pseudo-first-order kinetics and monitor metabolite formation via time-course sampling.
- Calculate KIE as the ratio , where values >1 indicate significant isotope effects. Include triplicate runs to ensure statistical robustness .
Advanced Research Questions
Q. How can conflicting data on the metabolic stability of this compound in different in vitro systems be resolved?
Discrepancies often arise from variations in experimental conditions. To address this:
- Standardize incubation parameters (e.g., pH, temperature, enzyme concentrations) across systems (e.g., liver microsomes vs. hepatocytes).
- Conduct cross-validation using orthogonal methods (e.g., comparative NMR profiling of metabolites).
- Perform meta-analyses of published data to identify confounding variables (e.g., interspecies differences in enzyme activity) .
Q. What strategies mitigate deuterium loss in this compound during long-term stability studies?
Deuterium exchange with protic solvents or ambient moisture is a key challenge. Mitigation approaches include:
Q. How should researchers design a scoping review to map the applications of this compound in nucleic acid analog research?
Follow the Arksey & O’Malley framework :
Identify research questions : Focus on mechanistic studies, synthetic protocols, or analytical applications.
Screen literature : Exclude non-peer-reviewed sources and prioritize studies with reproducible methodologies (e.g., detailed synthetic procedures in primary journals).
Chart data : Tabulate key variables (e.g., deuterium incorporation rates, analytical techniques used).
Consult experts : Validate findings with interdisciplinary teams to address gaps (e.g., underreported degradation pathways).
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?
- Fit data to nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values.
- Use ANOVA with post-hoc Tukey tests to compare toxicity across cell lines.
- Apply Bayesian hierarchical models if dealing with heterogeneous datasets (e.g., variability in cell viability assays) .
Methodological Best Practices
Q. How can researchers ensure reproducibility when synthesizing this compound?
- Document reaction conditions exhaustively (e.g., solvent purity, stirring speed, inert gas flow rates).
- Publish raw spectral data (NMR, MS) in supplementary materials for peer validation.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in open repositories .
Q. What ethical considerations apply to studies using this compound in preclinical models?
- Follow institutional guidelines for humane endpoints in animal studies (e.g., tumor burden limits in xenograft models).
- Disclose deuterium-related toxicity risks in informed consent forms for human cell line research .
Data Presentation and Reporting
Q. How should large-scale datasets (e.g., metabolomics screens) involving this compound be structured in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
